molecular formula C21H19NO5S B2649761 3-(2-((phenylsulfonyl)methyl)pyrrolidine-1-carbonyl)-2H-chromen-2-one CAS No. 1797781-54-4

3-(2-((phenylsulfonyl)methyl)pyrrolidine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2649761
CAS No.: 1797781-54-4
M. Wt: 397.45
InChI Key: KOYDQVMEXSYOSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-((phenylsulfonyl)methyl)pyrrolidine-1-carbonyl)-2H-chromen-2-one is a complex organic compound that features a pyrrolidine ring, a chromenone core, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-((phenylsulfonyl)methyl)pyrrolidine-1-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrrolidine ring through a catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides . The chromenone core can be synthesized via a series of cyclization reactions involving suitable precursors. The phenylsulfonyl group is introduced through sulfonylation reactions using reagents like phenylsulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-((phenylsulfonyl)methyl)pyrrolidine-1-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

3-(2-((phenylsulfonyl)methyl)pyrrolidine-1-carbonyl)-2H-chromen-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-((phenylsulfonyl)methyl)pyrrolidine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The pyrrolidine ring and chromenone core can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The phenylsulfonyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-((phenylsulfonyl)methyl)pyrrolidine-1-carbonyl)-2H-chromen-2-one is unique due to the combination of its structural motifs, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not typically observed in simpler compounds.

Properties

IUPAC Name

3-[2-(benzenesulfonylmethyl)pyrrolidine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5S/c23-20(18-13-15-7-4-5-11-19(15)27-21(18)24)22-12-6-8-16(22)14-28(25,26)17-9-2-1-3-10-17/h1-5,7,9-11,13,16H,6,8,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYDQVMEXSYOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC3=CC=CC=C3OC2=O)CS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.